![molecular formula C17H25ClN2O5S B4675679 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide](/img/structure/B4675679.png)
2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide
Overview
Description
2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide, also known as CHASPA, is a chemical compound that has been extensively researched for its potential applications in the field of medicine and biotechnology. This compound is a selective inhibitor of the protein kinase C (PKC) family, which plays a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. The unique properties of CHASPA make it a promising candidate for the development of novel therapeutic agents for the treatment of various diseases.
Mechanism of Action
2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide selectively inhibits the activity of PKC isoforms, which are involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC isoforms are known to be overexpressed in various types of cancer, and their inhibition by 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide induces apoptosis and inhibits tumor growth. 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide also inhibits the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and immune response.
Biochemical and Physiological Effects:
2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide has been shown to have various biochemical and physiological effects. It induces apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway. 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide also inhibits the activation of NF-κB, which plays a crucial role in inflammation and immune response. 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide has been shown to have a low toxicity profile and does not affect the viability of normal cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide in lab experiments is its selectivity towards PKC isoforms. This makes it a valuable tool for studying the role of PKC in various cellular processes. 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide also has a low toxicity profile, which makes it suitable for in vivo studies. However, the synthesis of 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide is complex and requires multiple steps, which can be time-consuming and expensive. The low yield of the synthesis method also limits its availability for large-scale studies.
Future Directions
There are several future directions for the research on 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide. One of the major areas of research is the development of novel therapeutic agents based on 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide for the treatment of various diseases such as cancer, cardiovascular diseases, neurological disorders, and inflammatory diseases. The identification of new PKC isoforms and their role in various cellular processes also provides opportunities for further research on the potential applications of 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide. The development of new synthesis methods for 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide with higher yields and lower costs would also facilitate its use in large-scale studies.
Scientific Research Applications
2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of research is cancer therapy. PKC is known to be overexpressed in various types of cancer, and its inhibition by 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide has been shown to induce apoptosis and inhibit tumor growth in vitro and in vivo. 2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-(2-methoxyethyl)acetamide has also been studied for its potential applications in the treatment of cardiovascular diseases, neurological disorders, and inflammatory diseases.
properties
IUPAC Name |
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN2O5S/c1-24-10-9-19-17(21)12-25-16-8-7-14(11-15(16)18)26(22,23)20-13-5-3-2-4-6-13/h7-8,11,13,20H,2-6,9-10,12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAUROZKSWRIPEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)NC2CCCCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-chloro-4-(cyclohexylsulfamoyl)phenoxy]-N-(2-methoxyethyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



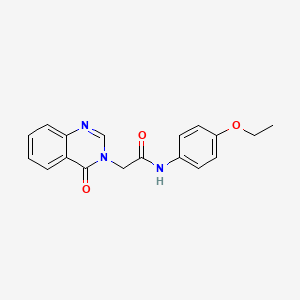
![1-{[1-(2-chlorobenzoyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B4675611.png)
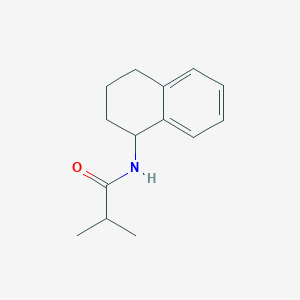
![3-{4-isobutyl-5-[(2-phenoxyethyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B4675620.png)
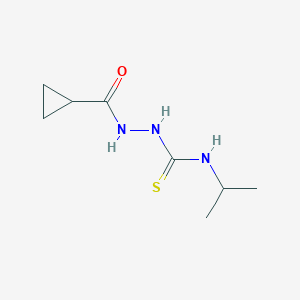
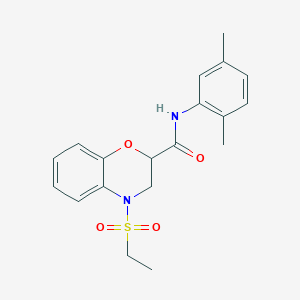
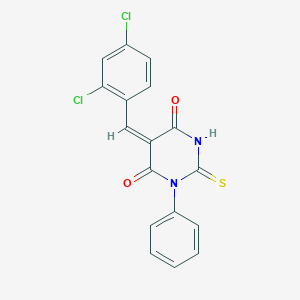

![N-{2-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-2-thiophenecarboxamide](/img/structure/B4675652.png)
![2-[1-cyclopentyl-4-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-2-piperazinyl]ethanol](/img/structure/B4675656.png)
![N-[1-(4-chlorophenyl)propyl]-N'-cyclopentylurea](/img/structure/B4675661.png)

![N-[5-(butyrylamino)-2-chlorophenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4675675.png)
![1-(2-methylbenzyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4675683.png)